molecular formula C9H8F2N2OS B15067082 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15067082
M. Wt: 230.24 g/mol
InChI Key: XTTXDAAQVQXAJO-UHFFFAOYSA-N
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Description

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core in this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials. These compounds undergo Pd(dppf)Cl2-catalyzed carbonylation to form the desired thienopyrimidine derivatives . The reaction conditions often include the use of solvents such as t-butanol and bases like potassium t-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit VEGFR-2, a receptor involved in angiogenesis. By binding to VEGFR-2, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as BAX and Bcl-2 .

Comparison with Similar Compounds

6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoropropyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8F2N2OS

Molecular Weight

230.24 g/mol

IUPAC Name

6-(2,2-difluoropropyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H8F2N2OS/c1-9(10,11)3-5-2-6-7(14)12-4-13-8(6)15-5/h2,4H,3H2,1H3,(H,12,13,14)

InChI Key

XTTXDAAQVQXAJO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(S1)N=CNC2=O)(F)F

Origin of Product

United States

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